1-(3-Bromopropyl)naphthalene
Overview
Description
1-(3-Bromopropyl)naphthalene is a brominated naphthalene derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. The naphthalene core, a fused two-ring system, is a common motif in many organic compounds, including those with applications in materials science, pharmaceuticals, and organic synthesis .
Synthesis Analysis
The synthesis of brominated naphthalene derivatives can be achieved through various methods. One approach involves the bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes to produce 1,2,3-tribromo-4-aryl naphthalenes under mild conditions . Another method includes the reaction of benzylpyridinium bromide with α,β-unsaturated ketones to yield 1,3-disubstituted naphthalenes . Although these methods do not directly describe the synthesis of 1-(3-Bromopropyl)naphthalene, they provide insight into the bromination reactions and cyclization strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated naphthalene derivatives can be complex, with the possibility of various substituent effects influencing the overall conformation. For instance, the conformation of 1,8-di(bromomethyl)naphthalene has been determined by X-ray crystallography, revealing a twofold symmetry about the central bond and specific inclinations of the carbon-bromine bonds . This detailed structural information is crucial for understanding the reactivity and physical properties of such compounds.
Chemical Reactions Analysis
Brominated naphthalenes can undergo a range of chemical reactions. For example, base-promoted elimination reactions can lead to the formation of di-, tri-, and tetrabromo-naphthalenes . Additionally, the interception of o-quinodimethanes with brominated reagents can lead to the synthesis of cyclopropa[b]naphthalenes . These reactions highlight the reactivity of brominated naphthalenes and their potential as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. For instance, 1-bromo-4-(bromoacetyl)naphthalene exhibits strong structured phosphorescence emission, indicating an efficient intersystem crossing mechanism within the molecule . This property is particularly interesting for applications in spectroscopy and as a phosphorescent probe. The reactivity of brominated naphthalenes with thiols and other nucleophiles can also be exploited in chemical synthesis and the development of new materials .
Scientific Research Applications
Enhanced Reactivity in Nucleophilic Substitution Reactions
1-(3-Bromopropyl)naphthalene has shown significant reactivity in nucleophilic substitution reactions. In a study by Kim, Song, and Chi (2003), the reactivity of various metal fluorides in nucleophilic fluorination reactions was enhanced using this compound. This suggests its potential use in facilitating efficient chemical transformations (Kim, Song, & Chi, 2003).
Application in Green Chemistry for Ether Cleavage
Boovanahalli, Kim, and Chi (2004) utilized 1-(3-Bromopropyl)naphthalene in the cleavage of alkyl alkyl ether, highlighting its use in green chemistry methods for ether cleavage. This demonstrates its role in environmentally friendly chemical processes (Boovanahalli, Kim, & Chi, 2004).
Role in Hydroxylation Reactions
In the research by Kim, Hong, Seo, Kim, Kim, Song, and Chi (2004), 1-(3-Bromopropyl)naphthalene was used for nucleophilic hydroxylation of alkyl halides with water in an ionic liquid. This study indicates its applicability in hydroxylation reactions, which is an important process in organic chemistry (Kim et al., 2004).
Importance in Synthesis of Bromo-substituted Naphthalene Dianhydride Derivatives
Ping (2012) discussed the synthesis of bromo-substituted naphthalene dianhydride derivatives, which are vital in material science and supramolecular chemistry. This study shows the importance of 1-(3-Bromopropyl)naphthalene in synthesizing core components for advanced materials (Ping, 2012).
Involvement in Syntheses of Naphthalenes and Naphthalene Derivatives
Agrawal, Srivastava, and Yadav (2014) utilized 1-(3-Bromopropyl)naphthalene in synthesizing new naphthalenes, indicating its role in creating various derivatives for potential applications in organic and pharmaceutical chemistry (Agrawal, Srivastava, & Yadav, 2014).
Safety And Hazards
properties
IUPAC Name |
1-(3-bromopropyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDLRSZRTOATJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563263 | |
Record name | 1-(3-Bromopropyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)naphthalene | |
CAS RN |
27650-86-8 | |
Record name | 1-(3-Bromopropyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromopropyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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